molecular formula C12H10N4O4 B14385757 Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate CAS No. 88362-65-6

Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate

Cat. No.: B14385757
CAS No.: 88362-65-6
M. Wt: 274.23 g/mol
InChI Key: WBZAKEZGHDPCTA-UHFFFAOYSA-N
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Description

Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate is a heterocyclic compound that features a triazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate under reflux conditions. The reaction proceeds through a series of steps including nucleophilic addition and cyclization to form the desired triazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazine ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-(pyridin-2-yl)-1,2,4-triazine-3,6-dicarboxylate: shares similarities with other triazine derivatives such as:

Uniqueness

What sets this compound apart is its dual ester functionality, which allows for further chemical modifications. This makes it a versatile intermediate in the synthesis of more complex molecules .

Properties

CAS No.

88362-65-6

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

dimethyl 5-pyridin-2-yl-1,2,4-triazine-3,6-dicarboxylate

InChI

InChI=1S/C12H10N4O4/c1-19-11(17)9-8(7-5-3-4-6-13-7)14-10(16-15-9)12(18)20-2/h3-6H,1-2H3

InChI Key

WBZAKEZGHDPCTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(N=N1)C(=O)OC)C2=CC=CC=N2

Origin of Product

United States

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